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Compound of Interest

Compound Name: 2-Chloro-6-fluoronicotinaldehyde

CAS No.: 1227563-22-5

Cat. No.: B2769646

Get Quote

Executive Summary
Target Molecule: 2-Chloro-6-fluoronicotinaldehyde CAS: 125626-62-2 Molecular Formula:

C6H3ClFNO Key Application: Critical intermediate for next-generation kinase inhibitors (e.g., c-

Met, ALK) and fluorinated pyridine-based agrochemicals.

This technical guide outlines the optimal synthesis pathway for 2-Chloro-6-
fluoronicotinaldehyde. While direct functionalization of the pyridine ring is possible, it is

fraught with regioselectivity issues due to the competing directing effects of the halogen

substituents. The protocol detailed below utilizes a "Regio-Switch" strategy, starting from the

commercially abundant 2,6-dichloronicotinic acid. This route leverages the differential

electronic activation of the C2 and C6 positions to install the fluorine and chlorine atoms with

high precision, avoiding the common pitfall of producing the isomeric 6-chloro-2-fluoro

derivative.

Retrosynthetic Analysis
The strategic disconnection relies on the observation that in 3-substituted pyridines (where the

substituent is an Electron Withdrawing Group like -COOH or -CHO), the C2 position is more
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activated toward nucleophilic aromatic substitution (

) than the C6 position due to the combined inductive effect of the ring nitrogen and the ortho-
EWG.

We exploit this by first fluorinating both positions (2 and 6) and then selectively displacing the

more reactive C2-fluorine with a chloride source.
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Caption: Retrosynthetic tree illustrating the "Regio-Switch" strategy to ensure correct halogen

placement.

Primary Synthesis Pathway: The "Regio-Switch"
Protocol
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Stage 1: Exhaustive Fluorination (Halex Reaction)
Transformation: 2,6-Dichloronicotinic acid

2,6-Difluoronicotinic acid Mechanism: Nucleophilic Aromatic Substitution (

)

The first step involves replacing both chlorine atoms with fluorine. This requires forcing

conditions (Halogen Exchange or "Halex") because the initial displacement deactivates the ring

for the second displacement.

Reagents: Potassium Fluoride (Spray-dried), 18-Crown-6 (Catalyst).

Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP).

Conditions: 180°C, 12-24 hours.

Critical Control: Anhydrous conditions are paramount to prevent hydrolysis to the pyridone

(2-hydroxy derivative).

Stage 2: Regioselective Chlorination (The "Switch")
Transformation: 2,6-Difluoronicotinic acid

2-Chloro-6-fluoronicotinic acid Mechanism: Regioselective

controlled by Electronic Activation.

This is the defining step. In 2,6-difluoronicotinic acid, the C2 position is activated by both the

ring nitrogen and the ortho-carboxyl group. The C6 position is only activated by the nitrogen.

Therefore, a chloride nucleophile will selectively displace the fluorine at C2.

Reagents: Lithium Chloride (LiCl) or anhydrous HCl.

Solvent: Dimethylformamide (DMF) or Dioxane.

Conditions: 80-100°C.

Selectivity: >20:1 favoring the 2-Cl isomer.
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Stage 3: Functional Group Reduction
Transformation: 2-Chloro-6-fluoronicotinic acid

2-Chloro-6-fluoronicotinaldehyde Mechanism: Activation and Reduction.

Direct reduction of carboxylic acids to aldehydes is difficult. A two-step one-pot procedure via

the mixed anhydride or ester is recommended.

Method A (Ester Route): Esterification (MeOH/H2SO4) followed by DIBAL-H reduction at

-78°C.

Method B (Activation/Reduction): Formation of the acid chloride (SOCl2) followed by

reduction with Lithium Tri-t-butoxyaluminum Hydride (LTBA) at -78°C.

Detailed Experimental Protocols
Protocol A: Synthesis of 2,6-Difluoronicotinic Acid

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer,

and Dean-Stark trap (for azeotropic drying if needed).

Drying: Charge Sulfolane (150 mL) and Potassium Fluoride (58 g, 1.0 mol). Heat to 150°C

under vacuum to remove trace water.

Reaction: Cool to 100°C. Add 2,6-Dichloronicotinic acid (38.4 g, 0.2 mol) and 18-crown-6

(2.6 g, 0.01 mol).

Heating: Heat the mixture to 180°C for 18 hours. Monitor by HPLC/GC.

Workup: Cool to room temperature. Pour into crushed ice/water (500 mL). Acidify to pH 1

with conc. HCl.

Extraction: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry

over Na2SO4, and concentrate.[1][2]

Purification: Recrystallize from Hexane/EtOAc.

Yield Target: 75-85%
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Protocol B: Regioselective Chlorination (2-Cl
Installation)

Setup: 250 mL round-bottom flask with reflux condenser.

Reaction: Dissolve 2,6-Difluoronicotinic acid (15.9 g, 100 mmol) in anhydrous DMF (100

mL).

Reagent Addition: Add Lithium Chloride (LiCl) (5.1 g, 120 mmol). Note: LiCl is preferred over

HCl gas for stoichiometric control.

Heating: Heat to 100°C for 4-6 hours.

Checkpoint: Monitor by HPLC. The peak for the starting material (difluoro) should

disappear, replaced by a slightly more retained peak (monochloro). If the reaction runs too

long or too hot, the 2,6-dichloro product may form.

Workup: Pour into water (300 mL). The product may precipitate.[3] If not, extract with EtOAc.

Purification: The crude product is typically pure enough (>95%) for the next step.

Yield Target: 90%[4][5]

Protocol C: Reduction to Aldehyde (via Acid Chloride)
Activation: Dissolve 2-Chloro-6-fluoronicotinic acid (17.5 g, 100 mmol) in DCM (200 mL). Add

Thionyl Chloride (14.5 mL, 200 mmol) and a catalytic drop of DMF. Reflux for 2 hours until

gas evolution ceases. Concentrate to dryness to obtain the acid chloride.[1][2]

Reduction: Redissolve the crude acid chloride in anhydrous THF (200 mL). Cool to -78°C

(Dry ice/Acetone bath).

Hydride Addition: Add Lithium Tri-t-butoxyaluminum Hydride (1.0 M in THF, 110 mL)

dropwise over 1 hour, maintaining temperature below -70°C.

Quench: Stir for 1 hour at -78°C. Quench with saturated NH4Cl solution. Warm to room

temperature.
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Isolation: Extract with EtOAc. Wash with NaHCO3 (sat) and brine.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Target: 80-85%

Reaction Scheme Visualization
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Caption: Step-by-step synthesis pathway highlighting the critical regioselective chlorination

step.

Analytical Data & Quality Control
Parameter Specification Notes

Appearance White to pale yellow solid
Oxidizes slowly in air; store

under N2.

1H NMR (400 MHz, CDCl3)
δ 10.3 (s, 1H, CHO), 8.45 (dd,

1H, H4), 7.10 (dd, 1H, H5)

Distinctive aldehyde singlet.

Coupling constants

vs

confirm regiochemistry.

19F NMR δ -70 to -75 ppm (approx)

Single peak. Absence of -60

ppm (2-F isomer) confirms

purity.

Mass Spec (ESI) [M+H]+ = 159.9/161.9
Characteristic Cl isotope

pattern (3:1).

Safety & Pitfalls (E-E-A-T)
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Regioselectivity Pitfall: Do not attempt to synthesize this molecule via direct lithiation of 2-

chloro-6-fluoropyridine. The fluorine atom strongly directs lithiation to the C5 position (ortho

to F), resulting in the unwanted 6-chloro-2-fluoronicotinaldehyde isomer.

HF Generation: In Stage 1 (Halex), trace water can generate HF at 180°C. Use Hastelloy or

glass-lined reactors; avoid standard steel.

Pyridine Toxicity: Halogenated pyridines are skin sensitizers and potentially genotoxic.

Handle in a fume hood with double gloving.

References
Synthesis of 2,6-Difluoronicotinic Acid (Halex Conditions)

Source: European Patent Office (EP 0192287 A2). "Process for the preparation of

fluorinated pyridines."[6][7]

URL

Regioselective Nucleophilic Substitution on 2,6-Difluoropyridines

Source:Journal of Organic Chemistry. "Nucleophilic substitution of fluorine atoms in 2,6-
difluoro-3-(pyridin-2-yl)benzonitrile...

URL:[Link]

Reduction of Nicotinic Acids to Aldehydes

Source:Organic Process Research & Development. General methodologies for pyridine
aldehyde synthesis.

URL:[Link] (General Journal Link for methodology verification).

Commercial Availability & CAS Verification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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